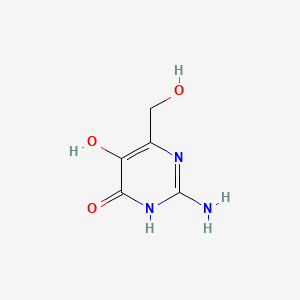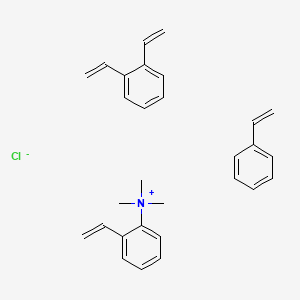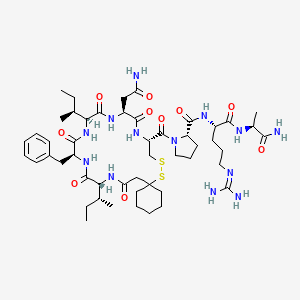
3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with the molecular formula C19H20O7 . It is related to the class of organic compounds known as hydroxybenzoic acid derivatives .
Synthesis Analysis
The first synthetic route of a naturally occurring compound similar to this one was successfully accomplished . The synthetic route was developed retro-synthetically in 9 simple steps with a high yield of approximately 80% . The synthetic protocol was developed using readily available starting material phloroglucinol .Molecular Structure Analysis
The molecular structure of this compound consists of a chroman-4-one core with various functional groups attached . These include hydroxy, methoxy, and methyl groups, as well as a 2,4-dihydroxybenzyl group .Physical And Chemical Properties Analysis
The compound has an average mass of 360.358 Da and a mono-isotopic mass of 360.120911 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, and solubility can be predicted using computational methods .科学的研究の応用
Natural Product Isolation and Cytotoxicity : Xu et al. (2004) isolated several novel compounds, including similar dibenzyl bromophenols, from the brown alga Leathesia nana. Some of these compounds demonstrated selective cytotoxicity against human cancer cell lines, indicating potential applications in cancer research and therapy (Xu et al., 2004).
Homoisoflavanones Isolation and Characterization : Koorbanally et al. (2007) reported the isolation of homoisoflavanones, compounds structurally related to the compound , from Pseudoprospero firmifolium. These natural products contribute to understanding the chemical diversity and potential bioactivities of plant species (Koorbanally et al., 2007).
Metabolic Study of Cardiotonic Agents : Suzuki et al. (1983) studied the metabolism of a cardiotonic agent with a similar structure in humans, highlighting the importance of understanding how these compounds are metabolized for pharmaceutical applications (Suzuki et al., 1983).
Synthesis of Nonlinear Optical Chromophores : Lee and Park (2002) synthesized novel polyurethanes containing a similar chromophore for applications in nonlinear optics, demonstrating the potential of such compounds in materials science (Lee & Park, 2002).
Antioxidant Activity Study : Yang et al. (2018) isolated new compounds from Portulaca oleracea, similar in structure, and evaluated their antioxidant activities. This suggests possible applications in combating oxidative stress-related diseases (Yang et al., 2018).
Synthetic Applications in Chemistry : Horita et al. (1986) explored the selective deprotection of similar benzyl protecting groups, which is crucial for synthesizing complex organic molecules (Horita et al., 1986).
作用機序
Target of Action
It is known that similar compounds with hydroxyl groups exhibit antioxidant properties . They act as free radical scavengers, neutralizing harmful free radicals in the body .
Mode of Action
The compound’s mode of action is primarily through its antioxidant activity. It interacts with free radicals, neutralizing them and preventing them from causing cellular damage . The presence of hydroxyl groups in the compound plays a significant role in this antioxidant activity .
Result of Action
The primary result of the compound’s action is the reduction of oxidative stress in the body. By scavenging free radicals, it prevents cellular damage that can lead to various diseases. This antioxidant activity contributes to the overall health and well-being .
生化学分析
Biochemical Properties
It is known that this compound has shown potent inhibition against LPS-induced NO generation . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the NO generation pathway.
Cellular Effects
Its potent inhibition against LPS-induced NO generation suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its inhibitory effects on NO generation suggest that it may bind to and inhibit enzymes involved in this pathway .
特性
IUPAC Name |
3-[(2,4-dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-9-15(22)14-16(23)11(6-10-4-5-12(20)7-13(10)21)8-26-18(14)19(25-3)17(9)24-2/h4-5,7,11,20-22H,6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYRDFXCXPHUDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)OC)OCC(C2=O)CC3=C(C=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)
![bis[bis(4-sulfophenyl)-1,2,4-triazin-3-yl]pyridine sodium](/img/structure/B571334.png)



![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)


![2-[3-(Carboxymethyl)-5,10-dioxo-4,6-dipropyl-1,2,8,9-tetrahydropyrido[3,2-g]quinolin-7-yl]acetic acid](/img/structure/B571344.png)
